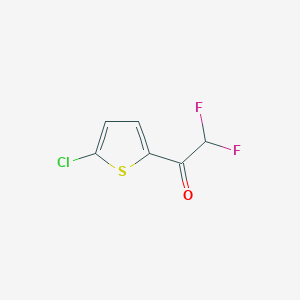
1-(5-Chloro-thiophen-2-yl)-2,2-difluoro-ethanone
Description
1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in the compound enhances its reactivity and potential utility in different chemical reactions and applications.
Properties
Molecular Formula |
C6H3ClF2OS |
|---|---|
Molecular Weight |
196.60 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C6H3ClF2OS/c7-4-2-1-3(11-4)5(10)6(8)9/h1-2,6H |
InChI Key |
MJAQNLJQRRRZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one typically involves the reaction of 5-chloro-2-acetylthiophene with difluoroethanone under specific conditions. One common method includes:
Starting Materials: 5-chloro-2-acetylthiophene and difluoroethanone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including organic semiconductors and nonlinear optical materials
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl group and the halogen atoms, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone derivative with nonlinear optical properties.
4-(4-chlorothiophen-2-yl)thiazol-2-amine: A thiazole derivative with potential anti-inflammatory and analgesic properties.
Uniqueness
1-(5-chlorothiophen-2-yl)-2,2-difluoroethan-1-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens with the thiophene ring makes it a versatile compound for various chemical and biological studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


